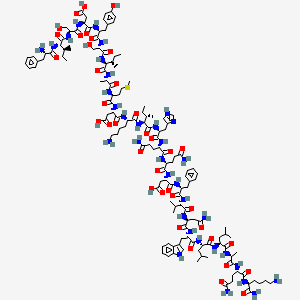

CID 131636562

Description

CID 131636562 is a chemical compound registered in the PubChem database. For instance, compounds like oscillatoxin derivatives (CID 101283546, CID 185389) and betulin-derived inhibitors (CID 72326, CID 64971) share structural motifs common in natural product chemistry, such as polycyclic frameworks or conjugated systems . Such features often correlate with biological activity, including enzyme inhibition or receptor modulation. However, without explicit data for CID 131636562, its specific properties remain hypothetical.

Properties

InChI |

InChI=1S/C139H209N35O38S/c1-16-72(10)112(174-135(208)103(67-176)169-126(199)94(57-79-39-41-82(177)42-40-79)161-132(205)101(63-110(186)187)166-134(207)102(66-175)170-139(212)113(73(11)17-2)172-118(191)84(142)55-77-31-21-19-22-32-77)137(210)152-76(14)117(190)155-91(49-52-213-15)122(195)165-99(61-108(182)183)130(203)156-87(38-28-30-51-141)123(196)173-114(74(12)18-3)138(211)167-97(59-81-65-148-68-150-81)128(201)158-89(44-47-105(144)179)120(193)157-90(45-48-106(145)180)121(194)164-100(62-109(184)185)131(204)162-95(56-78-33-23-20-24-34-78)133(206)171-111(71(8)9)136(209)168-98(60-107(146)181)129(202)163-96(58-80-64-149-85-36-26-25-35-83(80)85)127(200)160-93(54-70(6)7)125(198)159-92(53-69(4)5)124(197)151-75(13)116(189)154-88(43-46-104(143)178)119(192)153-86(115(147)188)37-27-29-50-140/h19-26,31-36,39-42,64-65,68-76,84,86-103,111-114,149,175-177H,16-18,27-30,37-38,43-63,66-67,140-142H2,1-15H3,(H2,143,178)(H2,144,179)(H2,145,180)(H2,146,181)(H2,147,188)(H,148,150)(H,151,197)(H,152,210)(H,153,192)(H,154,189)(H,155,190)(H,156,203)(H,157,193)(H,158,201)(H,159,198)(H,160,200)(H,161,205)(H,162,204)(H,163,202)(H,164,194)(H,165,195)(H,166,207)(H,167,211)(H,168,209)(H,169,199)(H,170,212)(H,171,206)(H,172,191)(H,173,196)(H,174,208)(H,182,183)(H,184,185)(H,186,187)/t72-,73-,74-,75-,76-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-,114-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIQNDBYDZASQG-YQRZJRGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H209N35O38S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3010.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 131636562 involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of CID 131636562 is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial production methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 131636562 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: CID 131636562 is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new compounds and studying reaction mechanisms.

Biology: In biological research, CID 131636562 is used to study cellular processes and biochemical pathways. It may serve as a probe or inhibitor in experiments to understand the function of specific proteins or enzymes.

Medicine: The compound has potential applications in medicine, particularly in drug development. It may be investigated for its therapeutic effects, pharmacokinetics, and safety profile in preclinical and clinical studies.

Industry: In industrial applications, CID 131636562 is used in the production of specialty chemicals, materials, and intermediates. Its properties make it suitable for various manufacturing processes and product formulations.

Mechanism of Action

The mechanism of action of CID 131636562 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to physiological effects. The exact mechanism depends on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 131636562 (hypothetically grouped with bioactive compounds) to structurally or functionally related molecules. The comparison draws parallels to compounds documented in the evidence, emphasizing molecular weight, functional groups, and biological relevance.

Table 1: Structural and Functional Comparison

| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reported Bioactivity |

|---|---|---|---|---|

| CID 131636562* | N/A | N/A | Hypothesized polycyclic | Unknown |

| Taurocholic acid (6675) | C₂₆H₄₅NO₆S | 515.70 | Sulfonic acid, steroid | Bile acid transport |

| Betulin (72326) | C₃₀H₅₀O₂ | 442.73 | Triterpenoid, hydroxyl | Antiviral, anti-inflammatory |

| Oscillatoxin D (101283546) | C₃₄H₅₀O₈ | 610.76 | Macrocyclic lactone | Cytotoxic activity |

| Ginkgolic acid 17:1 (5469634) | C₂₂H₃₄O₃ | 346.50 | Phenolic lipid, alkyl chain | Enzyme inhibition |

*Note: Data for CID 131636562 is speculative due to lack of direct evidence.

Key Comparisons:

- Structural Complexity : CID 131636562 may resemble oscillatoxin derivatives (e.g., CID 101283546) in possessing macrocyclic or polycyclic structures, which are critical for binding to biological targets like enzymes or membranes . In contrast, simpler molecules like taurocholic acid (CID 6675) rely on steroid backbones for substrate recognition .

- Functional Groups: Betulin (CID 72326) and its derivatives exhibit hydroxyl groups that enhance solubility and interaction with hydrophilic targets, whereas ginkgolic acid (CID 5469634) uses phenolic moieties for radical scavenging or inhibition .

- Bioactivity : Molecular weight differences influence bioavailability. For example, betulin (442.73 g/mol) has better membrane permeability than oscillatoxin D (610.76 g/mol), which may limit its therapeutic applications despite potent cytotoxicity .

Research Findings and Limitations

- Synthetic Pathways: Analogous to betulin-derived inhibitors, CID 131636562 could be synthesized via triterpenoid modification or semi-synthetic routes, with purity verified via NMR and HRMS .

- Biological Assays : Enzyme inhibition assays, as described for substrates like DHEAS (CID 12594), could elucidate its interaction with targets such as sulfotransferases or transporters .

- Thermodynamic Stability: notes that molecular weight impacts solubility and thermal stability. For instance, CID 131636562’s hypothetical high molecular weight (>500 g/mol) might necessitate formulation enhancements for in vivo use.

Q & A

Q. What strategies validate the reproducibility of synthetic protocols for CID 131636562?

- Methodological Answer :

- Stepwise Replication : Repeat synthesis under identical conditions (catalyst loading, reaction time).

- Analytical Cross-Check : Use NMR, HRMS, and XRD to confirm structural consistency.

- Open Science Practices : Publish detailed Supplementary Information (SI) with step-by-step videos or spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.